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Compound of Interest

Compound Name:
4,4-Dimethoxytetrahydro-2H-

pyran-3-ol

Cat. No.: B169958 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4,4-Dimethoxytetrahydro-2H-pyran-3-ol is a heterocyclic building block of significant interest

in medicinal chemistry and pharmaceutical development. Its rigid tetrahydropyran scaffold,

combined with a versatile hydroxyl group and a protected ketone functionality (as a dimethyl

ketal), makes it a valuable chiral intermediate for the synthesis of complex molecular

architectures. This guide provides a comprehensive overview of its chemical properties, a

detailed experimental protocol for its asymmetric synthesis, and relevant safety information.

The enantiomerically pure form, particularly (R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol,
serves as a key precursor in the development of novel therapeutics, such as chemokine

receptor inhibitors.[1]

Physicochemical and Safety Data
The properties of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol are summarized below. Data is

compiled from various chemical databases and supplier information.

Properties
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Property Value Source(s)

CAS Number 104681-92-7 [2]

Molecular Formula C₇H₁₄O₄ [2]

Molecular Weight 162.18 g/mol [2]

IUPAC Name 4,4-dimethoxyoxane-3-ol [2]

SMILES COC1(CCOCC1O)OC [2]

InChIKey
BXGOXDLHSNHTCX-

UHFFFAOYSA-N
[2]

Physical Form Liquid Vendor Data

Purity (Typical) ≥95% Vendor Data

XLogP3 (Predicted) -0.7 [2]

Safety and Hazard Information
This compound should be handled with appropriate personal protective equipment (PPE) in a

well-ventilated area.

Hazard Statement Code Description

Skin Irritation H315 Causes skin irritation.[2]

Eye Irritation H319
Causes serious eye irritation.

[2]

Respiratory Irritation H335
May cause respiratory

irritation.[2]

For complete safety information, consult the Safety Data Sheet (SDS) from the supplier.

Spectral Data
Experimentally obtained spectral data for 4,4-Dimethoxytetrahydro-2H-pyran-3-ol is not

widely available in public databases. The following tables provide predicted data based on
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standard spectroscopic principles and data from analogous structures.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Proton Assignment

Predicted Chemical Shift
(δ, ppm)

Multiplicity

-OH 1.5 - 3.0 Broad Singlet

H-3 3.8 - 4.0 Multiplet

H-2, H-6 (CH₂) 3.5 - 3.9 Multiplet

H-5 (CH₂) 1.7 - 2.1 Multiplet

-OCH₃ 3.2 - 3.4 Two Singlets

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-4 (Ketal Carbon) 98 - 102

C-3 (CH-OH) 68 - 72

C-2, C-6 (CH₂) 60 - 65

-OCH₃ 48 - 52

C-5 (CH₂) 30 - 35

Predicted IR Spectral Data
Functional Group

Predicted Absorption
Range (cm⁻¹)

Description

O-H Stretch 3550 - 3200 Broad, indicates alcohol

C-H Stretch 3000 - 2850 Aliphatic C-H

C-O Stretch 1200 - 1000
Strong, indicates ether and

alcohol
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Predicted Mass Spectrometry Data
m/z Value Predicted Fragment

161 [M-H]⁻

163 [M+H]⁺

185 [M+Na]⁺

145 [M+H-H₂O]⁺

131 [M-OCH₃]⁺

Experimental Protocols: Asymmetric Synthesis
The following protocol details the preparative asymmetric synthesis of (R)-4,4-
Dimethoxytetrahydro-2H-pyran-3-ol from its corresponding ketone precursor. This method

utilizes a dual-enzyme system for high yield and enantioselectivity (>99% ee).[1]

Objective
To produce enantiomerically pure (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol via the

asymmetric enzymatic reduction of 4,4-Dimethoxytetrahydro-2H-pyran-3-one. The process

incorporates an in situ NADPH cofactor regeneration system using glucose dehydrogenase

(GDH) to enhance economic viability.[1]

Materials
4,4-Dimethoxytetrahydro-2H-pyran-3-one (Substrate, 1)

Ketoreductase (KRED101)

Glucose Dehydrogenase (GDH101)

Nicotinamide adenine dinucleotide phosphate (NADP)

D-Glucose

Potassium phosphate monobasic (KH₂PO₄)
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Deionized Water

General Procedure
Buffer Preparation: Prepare a 0.5 M potassium phosphate buffer (KH₂PO₄) and adjust the pH

to 6.5.

Reaction Mixture Preparation:

In a suitable reaction vessel, dissolve the substrate, 4,4-Dimethoxytetrahydro-2H-pyran-3-

one (1), to a concentration of 100 g/L (0.63 M) in the pH 6.5 buffer.

Add D-Glucose to a final concentration of 130 g/L (0.72 M).

Enzyme and Cofactor Addition:

To the substrate solution, add stock solutions of the enzymes and cofactor to achieve the

following final concentrations:

KRED101: 0.1 g/L

GDH101: 0.3 g/L

NADP: 0.12 g/L

Reaction Conditions:

Maintain the reaction mixture at a constant temperature of 35 °C.

Provide gentle agitation to ensure homogeneity.

Monitor the reaction progress using an appropriate analytical method (e.g., HPLC) until

substrate conversion is complete.

Work-up and Isolation:

Upon reaction completion, perform a suitable extraction procedure (e.g., with ethyl

acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in

vacuo to yield the crude product.

Purify the product, (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol (2), via column

chromatography or distillation as required.

This protocol is scalable and has been successfully employed at the pilot-plant scale, yielding

80 kg of the target compound with 96–98% yield.[1]

Visualizations
Biocatalytic Synthesis Workflow
The following diagram illustrates the key steps and components in the asymmetric synthesis of

(R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol.

Biocatalytic Synthesis of (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol

Main Reaction
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Caption: Workflow for the dual-enzyme asymmetric synthesis.

Logical Relationship of Components
The diagram below outlines the logical dependencies and roles of each key component in the

synthesis process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b169958#4-4-dimethoxytetrahydro-2h-pyran-3-ol-cas-
number-104681-92-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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